
N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as N-DMPC, is a synthetic small molecule that has been widely studied for its potential applications in the field of medicinal chemistry. N-DMPC was first synthesized in the early 1990s, and has since been studied for its potential in a variety of medicinal and laboratory applications.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in medicinal chemistry and laboratory experiments. In particular, it has been studied for its potential use in the development of drugs for the treatment of cancer, neurological disorders, and HIV/AIDS. Additionally, this compound has been studied for its potential use as a catalyst in organic synthesis reactions.
Mecanismo De Acción
Target of Action
It’s known that similar compounds often interact with specific proteins or receptors in the body to exert their effects .
Mode of Action
It’s suggested that it might involve interactions with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
It’s likely that the compound interacts with various biochemical pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
Similar compounds are often well absorbed and undergo extensive metabolism, with the metabolites being excreted via the kidneys .
Result of Action
It’s likely that the compound exerts its effects at the molecular level, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Oprea1_791223. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for use in laboratory experiments. In particular, it is relatively easy to synthesize, and can be used in a variety of reactions. Additionally, its ability to bind to NF-κB and inhibit the activity of cytochrome P450 enzymes makes it a useful tool for studying gene expression and drug metabolism. However, it should be noted that this compound has not been extensively studied, so its effects on humans are still largely unknown.
Direcciones Futuras
N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has a variety of potential future directions. One potential direction is the development of drugs that utilize this compound as an active ingredient. Additionally, this compound could be used to study the effects of NF-κB binding on gene expression, as well as the effects of cytochrome P450 inhibition on drug metabolism. Finally, this compound could be used in the development of catalysts for organic synthesis reactions.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using a variety of methods. The most common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboronic acids. This method is widely used due to its high yields and its ability to be used with a variety of substrates. Other methods of synthesis include the Yamaguchi coupling reaction, the Stille coupling reaction, and the Negishi coupling reaction.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-5-4-6-12(2)17(11)20-18(21)15-10-13-9-14(23-3)7-8-16(13)24-19(15)22/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPWZQYBRFATKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-(phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417027.png)

![1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417031.png)
![6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6417034.png)
![3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid](/img/structure/B6417037.png)
![3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417047.png)

![6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6417068.png)
![N-benzyl-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6417080.png)
![2-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B6417086.png)


![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417106.png)
